Product packaging for Cerium--water (1/2)(Cat. No.:CAS No. 23172-39-6)

Cerium--water (1/2)

Cat. No.: B14713725
CAS No.: 23172-39-6
M. Wt: 176.147 g/mol
InChI Key: NDINIXHHFVAUEE-UHFFFAOYSA-N
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Description

The Cerium--water (1/2) compound is an integral material in advanced research due to the unique chemistry of cerium and its interactions in aqueous systems. Cerium is a soft, silvery-white, ductile metal that is highly reactive and oxidizes quickly in air . A key research value of this element lies in its ability to exist in two stable oxidation states, +3 and +4, allowing for a reversible conversion that is fundamental to its role in catalytic and antioxidant applications . In aqueous environments, cerium reacts with water, a process that is slow at room temperature but accelerates with heat, to form cerium(III) hydroxide and hydrogen gas . Research into cerium-water systems has shown that nanostructures like Ce(OH)3 can be formed under specific conditions, which are of significant interest for their redox properties . This cerium-based compound serves a critical function in several research fields. In catalysis, cerium oxides are pivotal components, acting as stabilizers and promoters in reactions such as the water-gas shift and serving as an oxygen storage component in catalytic converters . The compound's value extends to the development of nanomaterials, where cerium oxide nanoparticles (nanoceria) are extensively investigated for their antioxidant and antibacterial properties. Their mechanism is attributed to direct electrostatic interaction with bacterial membranes and the generation of reactive oxygen species (ROS) via the Ce(III)/Ce(IV) redox cycle, which can disrupt cellular functions . Furthermore, these nanomaterials are explored for biomedical applications, including anti-inflammatory agents, neuroprotective materials, and components in biosensors . In environmental science, cerium-based materials are studied as catalysts in advanced oxidation processes for water treatment to remove organic contaminants and as adsorbents for arsenic and fluoride . This product is strictly For Research Use Only. It is not intended for diagnostic or therapeutic uses, nor for any form of human consumption. Researchers should handle this material with appropriate safety precautions.

Structure

2D Structure

Chemical Structure Depiction
molecular formula CeH4O2 B14713725 Cerium--water (1/2) CAS No. 23172-39-6

Properties

CAS No.

23172-39-6

Molecular Formula

CeH4O2

Molecular Weight

176.147 g/mol

IUPAC Name

cerium;dihydrate

InChI

InChI=1S/Ce.2H2O/h;2*1H2

InChI Key

NDINIXHHFVAUEE-UHFFFAOYSA-N

Canonical SMILES

O.O.[Ce]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Cerium–water (1/2) can be synthesized through the reaction of cerium metal with water. The reaction is typically carried out under controlled conditions to ensure the formation of the desired product. The general reaction is as follows: [ 2 \text{Ce} (s) + 6 \text{H}_2\text{O} (l) \rightarrow 2 \text{Ce(OH)}_3 (s) + 3 \text{H}_2 (g) ]

Industrial Production Methods

Industrial production of cerium compounds often involves the extraction of cerium from minerals such as bastnasite and monazite. The extracted cerium is then subjected to various chemical processes to obtain cerium hydroxide, which can further react with water to form cerium–water (1/2).

Chemical Reactions Analysis

Reaction Pathways of Ce₂O⁻ Clusters with Water

The reaction of Ce₂O⁻ with H₂O proceeds through a barrierless, four-step mechanism:

  • Water addition : H₂O adsorbs onto a Ce center in Ce₂O⁻, forming intermediates G-2 (doublet state) and G-4 (quartet state) .

  • Hydride transfer : O-H bond cleavage occurs, transferring a hydrogen atom to a bridging position between the Ce atoms, forming intermediates H-2 and H-4 .

  • Hydroxide bond formation : A hydroxide group bonds to the second Ce atom, resulting in intermediates I-2 and I-4 .

  • H₂ evolution : Hydrogen atoms combine to form H₂ gas, leaving behind Ce₂O₂⁻ .

Key energetics :

StepΔH (kcal/mol)Activation Energy
Water addition-23.3 (G-2), -12.2 (G-4)Barrierless
Hydride transfer-81.6 (H-2), -73.0 (H-4)0.6–1.3 kcal/mol
H₂ evolution-100.5 (C-2), -91.3 (C-4)Barrierless

The reaction is driven by delocalized 5d electrons in Ce, enabling efficient H₂ production without reliance on σ/σ* orbitals .

Reactivity of Smaller Cerium Clusters (Ce₁, Ce₂, Ce₃)

Smaller cerium clusters exhibit size-dependent reactivity with water:

  • Ce atom : Under UV irradiation, Ce + H₂O → CeO + H₂ with a reaction energy of -2.491 eV. The pathway involves dissociative adsorption (HCeOH intermediate) and a second step requiring ~0.921 eV activation energy .

  • Ce₂ and Ce₃ clusters : Fully dissociate H₂O into H and O atoms. The reaction energy becomes more exothermic with increasing cluster size (e.g., Ce₃ + H₂O → products with ΔH = -2.183 eV) .

Energy barriers for H dissociation :

ClusterReaction Energy (eV)Dissociation Barrier (1st H)Dissociation Barrier (2nd H)
Ce-2.4910.313 eV0.921 eV
Ce₂-2.2690.205 eV0.921 eV
Ce₃-2.1830.205 eV0.921 eV

Larger clusters show lower barriers for initial H dissociation, indicating enhanced reactivity .

Comparative Analysis with Other Metal Oxides

Cerium oxide clusters differ mechanistically from transition metal oxides (e.g., tungsten, molybdenum):

  • Water addition mode : Cerium clusters undergo a two-step process (adsorption followed by H transfer), while other oxides involve concerted O-H bond cleavage and hydroxide addition .

  • Electron delocalization : Ce clusters rely on 5d orbitals for reactivity, contrasting with σ/σ* orbital involvement in transition metals .

Scientific Research Applications

Cerium–water (1/2) has a wide range of applications in scientific research, including:

    Chemistry: Used as a catalyst in various chemical reactions, including organic synthesis and environmental catalysis.

    Biology: Employed in biological studies due to its antioxidant properties and ability to scavenge free radicals.

    Medicine: Investigated for its potential therapeutic applications, including wound healing and as an antibacterial agent.

    Industry: Utilized in the production of ceramics, glass polishing, and as a component in fuel cells and batteries.

Mechanism of Action

The mechanism of action of cerium–water (1/2) involves the reversible conversion between cerium’s +3 and +4 oxidation states. This redox cycling allows cerium to act as an antioxidant, scavenging reactive oxygen species and protecting cells from oxidative damage. The molecular targets and pathways involved include interactions with cellular membranes, proteins, and DNA, leading to various biological effects.

Comparison with Similar Compounds

Cerium-Based Metal-Organic Frameworks (Ce-UiO-66 MOF)

Structure and Function : Ce-UiO-66 MOF shares a topology similar to Zr-UiO-66 but replaces zirconium with cerium, enhancing redox activity. Unlike the ionic lattice of cerium(IV) sulfate hydrate, Ce-UiO-66 is a porous coordination polymer with high surface area (~1,200 m²/g) and active Ce³⁺/Ce⁴⁺ sites .
Applications :

  • Adsorption Efficiency : Removes pollutants like arsenic (As³⁺) and hexavalent chromium (Cr⁶⁺) at capacities of 98 mg/g and 120 mg/g, respectively, outperforming cerium sulfate in heavy metal sequestration .
  • Regeneration : Retains >90% efficiency after 5 cycles, whereas cerium(IV) sulfate degrades in acidic regeneration due to sulfate leaching .
Property Ce(SO₄)₂·2H₂SO₄·H₂O Ce-UiO-66 MOF
Surface Area (m²/g) <10 1,200
Redox Potential (V) +1.44 +1.2–1.5 (pH-dependent)
Adsorption Capacity (Cr⁶⁺) N/A 120 mg/g
Stability in Acid High Moderate

Cerium(IV) Oxide (CeO₂) Nanoparticles

Synthesis and Properties: CeO₂ nanoparticles exhibit mixed Ce³⁺/Ce⁴⁺ valence states, enabling redox cycling and catalytic activity. Unlike cerium sulfate, CeO₂ nanoparticles are synthesized via sol-gel or solventless methods, yielding particles with sizes <20 nm and UV absorption between 250–370 nm . Applications:

  • UV Protection: Incorporated into hydrogels and coatings, CeO₂ nanoparticles improve UV-blocking by 95% while maintaining transparency, a property absent in cerium sulfate .
  • Antioxidant Activity: Nanozymes with CeO₂ mimic superoxide dismutase (SOD) and catalase (CAT), reducing oxidative stress in biomedical applications .
Property Ce(SO₄)₂·2H₂SO₄·H₂O CeO₂ Nanoparticles
Primary Use Redox reagent UV protection, catalysis
Particle Size (nm) N/A 5–20
UV Absorption Range (nm) None 250–370
Catalytic Regeneration No Yes (SOD/CAT mimicry)

Cerium Phosphate (CePO₄)

Structure and Stability : Cerium phosphate forms amorphous or crystalline phases (e.g., rhabdophane CePO₄·H₂O) with strong phosphate coordination. Unlike cerium sulfate, it is stable in neutral and alkaline conditions, making it suitable for ion-exchange membranes .
Applications :

  • Water Remediation : Adsorbs gallium and germanium ions via ligand exchange, with sorption capacities of 0.8 mmol/g and 0.6 mmol/g, respectively .
  • Limitations : Lower redox activity compared to cerium sulfate, limiting use in oxidation reactions .

Cerium Chloride (CeCl₃) and Cerium Nitrate (Ce(NO₃)₃)

Reactivity and Use: Trivalent cerium salts like CeCl₃ and Ce(NO₃)₃ are precursors for CeO₂ synthesis and catalysts in organic reactions. Unlike Ce(IV) sulfate, they lack inherent oxidizing power but are more soluble in aqueous and organic solvents . Catalytic Performance:

  • In benzaldehyde production, Ce-MCM-41 catalysts derived from CeCl₃ show 85% selectivity, outperforming Ce(NO₃)₃-based catalysts (70%) .

Key Research Findings and Contradictions

  • Redox Stability: Cerium(IV) sulfate exhibits superior acid stability but is less versatile in environmental applications compared to CeO₂ nanoparticles or Ce-UiO-66 MOFs .
  • Morphology Impact: CeO₂ nanoparticles with smaller sizes (<10 nm) show higher catalytic activity, but synthesis methods (e.g., solventless vs. sol-gel) affect yield and dispersity .
  • Valence States : Mixed Ce³⁺/Ce⁴⁺ systems (e.g., CeO₂) enable regenerative catalysis, whereas Ce(IV) sulfate operates via stoichiometric redox reactions without regeneration .

Q & A

Basic Question: How does the oxidation state of cerium (III vs. IV) influence its interaction with water?

Methodological Answer:
The oxidation state determines cerium’s solubility, hydrolysis behavior, and coordination chemistry. For Ce(III), hydrolysis in aqueous solutions forms Ce(OH)₃⁺ or Ce(OH)₂²⁺ species, while Ce(IV) tends to form colloidal CeO₂ nanoparticles due to its lower solubility. To study this:

  • Use X-ray scattering and ³¹P NMR spectroscopy to analyze coordination structures (e.g., monodentate vs. bidentate ligand binding) .
  • Monitor pH-dependent speciation via UV-Vis spectroscopy, referencing standardized protocols for Ce(IV) oxide suspensions at pH 3.5–9.0 .
  • Compare thermodynamic data (e.g., solubility constants) from primary literature to validate experimental observations .

Advanced Question: How can contradictions in reported hydration structures of cerium–water complexes be resolved?

Methodological Answer:
Conflicting data often arise from differences in synthesis conditions (e.g., pH, temperature) or characterization techniques. A systematic approach includes:

  • Replicating experiments under controlled conditions (e.g., boiling water treatments to induce mechanical stress in CeO₂ coatings, as in ).
  • Combining X-ray diffraction (XRD) with thermogravimetric analysis (TGA) to distinguish between coordinated water molecules and physisorbed water in cerium oxalate precursors .
  • Applying density functional theory (DFT) to model hydration shells and compare computational results with experimental NMR/X-ray data .

Basic Question: What experimental parameters are critical for synthesizing stable cerium–water colloidal systems?

Methodological Answer:
Key parameters include:

  • pH control : Ce(IV) oxide suspensions stabilize at acidic (pH 3.5) or alkaline (pH 9.0) conditions, as detailed in reagent catalogs .
  • Particle size : Use dynamic light scattering (DLS) to monitor nanoparticle aggregation. For CeO₂, mean particle sizes between 7.4–27.4 nm are achievable via oxalate precursor decomposition .
  • Ionic strength : Adjust nitrate or perchlorate concentrations to suppress/induce coagulation, referencing extraction studies using DBSO in HNO₃ .

Advanced Question: How can researchers address discrepancies in cerium’s redox behavior across different aqueous matrices?

Methodological Answer:
Contradictions often stem from matrix effects (e.g., competing ligands, dissolved oxygen). To mitigate:

  • Design comparative experiments using inert electrolytes (e.g., NaClO₄) versus reactive ones (e.g., nitrates) to isolate redox pathways .
  • Employ cyclic voltammetry (CV) under argon-purged conditions to exclude oxygen interference .
  • Cross-validate results with synchrotron-based X-ray absorption spectroscopy (XAS) to quantify Ce(III)/Ce(IV) ratios in situ .

Basic Question: What are best practices for characterizing cerium–water interfaces in corrosion studies?

Methodological Answer:

  • Use X-ray photoelectron spectroscopy (XPS) to quantify Ce(III)/Ce(IV) surface ratios after thermal sealing or hydration treatments (see Table 8 in ).
  • Combine electrochemical impedance spectroscopy (EIS) with atomic force microscopy (AFM) to correlate interfacial reactivity with topographical changes .
  • Reference standardized protocols for coating durability tests (e.g., exposure to boiling water for 1–24 hours) .

Advanced Question: How to optimize cerium extraction methods for environmental water analysis?

Methodological Answer:

  • Test solvent efficiency using di-n-butyl sulfoxide (DBSO) in chloroform, which achieves near-quantitative Ce(IV) extraction from nitric acid media .
  • Validate recovery rates via inductively coupled plasma mass spectrometry (ICP-MS) with internal standards (e.g., ¹⁴²Ce/¹⁴⁰Ce ratios) .
  • Compare with solid-phase extraction (SPE) techniques for trace-level quantification in freshwater matrices .

Basic Question: What statistical methods are recommended for analyzing cerium–water interaction data?

Methodological Answer:

  • Use multivariate regression to model pH-dependent speciation .
  • Apply principal component analysis (PCA) to identify dominant variables in datasets (e.g., ionic strength, temperature) .
  • Report uncertainties using error propagation models, especially for TGA mass-loss calculations (e.g., ±0.5% for hydrated cerium oxalate ).

Advanced Question: How to design a study reconciling conflicting data on cerium’s second hydration shell?

Methodological Answer:

  • Perform neutron diffraction experiments to resolve ambiguities in hydrogen bonding networks .
  • Compare hydration enthalpies derived from isothermal titration calorimetry (ITC) with molecular dynamics (MD) simulations .
  • Publish raw datasets in repositories like Zenodo to enable meta-analyses .

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